2,5-Octanedione

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

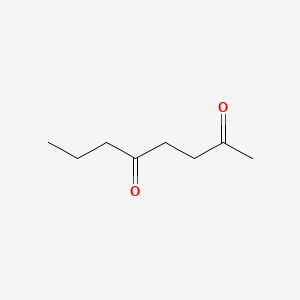

2,5-Octanedione, also known as octane-2,5-dione, is an organic compound with the molecular formula C8H14O2 and a molecular weight of 142.1956 g/mol It is a diketone, meaning it contains two ketone functional groups

Mecanismo De Acción

Target of Action

2,5-Octanedione, a γ-diketone, primarily targets axonal proteins in the nervous system . The compound interacts with lysine residues in these proteins, leading to their modification and subsequent dysfunction .

Mode of Action

The neurotoxicity of this compound is attributed to its γ-diketone structure . It reacts with lysine residues in axonal proteins through Schiff base formation, followed by cyclization to form pyrroles . The oxidation of these pyrrole residues then causes cross-linking and denaturation of proteins, disrupting axonal transport and function, and leading to damage to nerve cells .

Biochemical Pathways

It is known that the compound’s interaction with axonal proteins disrupts normal cellular processes, leading to neurotoxicity

Pharmacokinetics

Given its molecular structure and weight , it is likely to be absorbed and distributed throughout the body, metabolized by the liver, and excreted via the kidneys. Its bioavailability would be influenced by factors such as route of administration, dose, and individual patient characteristics.

Result of Action

The primary result of this compound’s action is neurotoxicity . By interacting with and modifying axonal proteins, it disrupts normal cellular processes, leading to damage to nerve cells . This can result in symptoms such as tingling and cramps in the arms and legs, general muscular weakness, and in severe cases, atrophy of the skeletal muscles and loss of coordination and vision .

Análisis Bioquímico

Biochemical Properties

The biochemical properties of 2,5-Octanedione are not well-studied. It is known that diketones like this compound can undergo various biochemical reactions. For instance, they can react with hydroxylamine to form oximes or hydrazine to form hydrazones .

Molecular Mechanism

The molecular mechanism of this compound is not well-understood. It is known that diketones can react with nucleophiles such as nitrogen and oxygen. The reaction with oxygen is a dead-end process that results in the reversible formation of a hemiketal. On the other hand, the reaction with nitrogen forms an oxime in an essentially irreversible process as the adduct dehydrates .

Métodos De Preparación

2,5-Octanedione can be synthesized through several methods. One common synthetic route involves the nucleophilic substitution of 2-octanone with tert-butyl nitrite, followed by hydrolysis under acidic conditions . Industrial production methods may vary, but they typically involve similar reaction conditions to ensure high yield and purity.

Análisis De Reacciones Químicas

2,5-Octanedione undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form carboxylic acids or other oxidized derivatives.

Reduction: Reduction of this compound typically yields alcohols.

Substitution: It can participate in substitution reactions, where one of the ketone groups is replaced by another functional group.

Aldol Reactions: Intramolecular aldol reactions of this compound can lead to the formation of cyclic compounds.

Common reagents and conditions used in these reactions include strong acids or bases, oxidizing agents like potassium permanganate, and reducing agents such as sodium borohydride. The major products formed depend on the specific reaction conditions and reagents used.

Aplicaciones Científicas De Investigación

2,5-Octanedione has several scientific research applications:

Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.

Biology: Studies have explored its potential biological activity and interactions with biomolecules.

Medicine: Research is ongoing to investigate its potential therapeutic applications and effects on biological systems.

Industry: It is used in the production of fragrances, flavors, and other industrial chemicals.

Comparación Con Compuestos Similares

2,5-Octanedione can be compared with other diketones such as 2,5-hexanedione and 2,6-heptanedione. While all these compounds contain two ketone groups, their chemical behavior and applications can differ. For instance, 2,5-hexanedione is known for its neurotoxic effects due to its γ-diketone structure, whereas 2,6-heptanedione does not exhibit the same level of toxicity

Propiedades

IUPAC Name |

octane-2,5-dione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H14O2/c1-3-4-8(10)6-5-7(2)9/h3-6H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SPDFSSLYVRCMDZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC(=O)CCC(=O)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H14O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101019346 |

Source

|

| Record name | 2,5-Octanedione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101019346 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

142.20 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3214-41-3 |

Source

|

| Record name | 2,5-Octanedione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101019346 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(2-chlorobenzyl)-2-(7-(4-fluorophenyl)-4-oxo-2-(pyrrolidin-1-yl)thiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide](/img/structure/B2874500.png)

![2-[4-(5-Cyclopropyl-1,3,4-thiadiazol-2-yl)piperazin-1-yl]-N-ethylpyrimidin-4-amine](/img/structure/B2874501.png)

![2-[5-(4-chlorophenyl)-1,2-oxazol-3-yl]-N-[(4-methoxyphenyl)methyl]acetamide](/img/structure/B2874502.png)

![1-(4-chlorophenyl)-3-[4-ethyl-5-(methylsulfanyl)-4H-1,2,4-triazol-3-yl]-4(1H)-pyridazinone](/img/structure/B2874505.png)

![N-[1-(5-cyclopropyl-1H-pyrazol-3-yl)piperidin-4-yl]-5-(furan-2-yl)-1,2-oxazole-3-carboxamide](/img/structure/B2874512.png)

![8-[(3,5-dimethylpiperidin-1-yl)methyl]-1,3-dimethyl-7-(2-oxopropyl)-2,3,6,7-tetrahydro-1H-purine-2,6-dione](/img/structure/B2874518.png)

![4-methanesulfonyl-N-[5-(3-methoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B2874521.png)

![2-oxo-N-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-5-yl)-1,2,3,4-tetrahydroquinoline-6-sulfonamide](/img/structure/B2874522.png)